Methyl 2-chloro-5-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate
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Overview
Description
Methyl 2-chloro-5-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is a chemical compound with the molecular formula C10H15ClO4 and a molecular weight of 234.68 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a dioxaspiro ring system. It is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
The synthesis of Methyl 2-chloro-5-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate involves several steps. One common synthetic route includes the reaction of a suitable precursor with chloroacetyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The resulting intermediate is then subjected to cyclization to form the spirocyclic structure . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Methyl 2-chloro-5-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
Methyl 2-chloro-5-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-5-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are still under investigation, but its unique structure suggests it may interact with multiple biological pathways .
Comparison with Similar Compounds
Methyl 2-chloro-5-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate can be compared with other similar compounds, such as:
Methyl 2-chloro-5-propyl-1,6-dioxaspiro[2.5]octane-2-carboxylate: This compound has a similar spirocyclic structure but with a propyl group instead of an ethyl group.
Methyl 2-chloro-5-ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate: This compound has an additional methyl group, which may affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Biological Activity
Methyl 2-chloro-5-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is a complex organic compound notable for its unique spirocyclic structure, which incorporates a chlorine atom and an ethyl group. This structure not only contributes to its distinctive chemical properties but also suggests potential applications in medicinal chemistry and organic synthesis. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
- Molecular Formula : C11H17ClO4
- Molecular Weight : Approximately 234.67 g/mol
- Structure : The compound features a spirocyclic framework, which is crucial for its biological interactions.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially leading to various biological effects such as:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in treating bacterial infections.
- Anticancer Potential : The structural features of this compound may allow it to inhibit cancer cell proliferation through interactions with key regulatory proteins involved in cell cycle control.
Case Studies and Experimental Data
-
Antimicrobial Studies :
- A study investigating the antimicrobial effects of various dioxaspiro compounds found that this compound demonstrated significant inhibitory activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
-
Cytotoxicity Assays :
- In vitro cytotoxicity assays conducted on human cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound induces apoptosis in a dose-dependent manner. The mechanism appears to involve the activation of caspase pathways, which are critical in programmed cell death.
-
Enzyme Inhibition Studies :
- The compound was evaluated for its ability to inhibit specific enzymes associated with cancer metabolism. Results indicated that it effectively inhibits key metabolic pathways, suggesting potential use as an adjunct in cancer therapy.
Data Table: Biological Activities
Activity Type | Test Organism/Cell Line | Result | Reference |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | Significant inhibition | |
Antimicrobial | Escherichia coli | Moderate inhibition | |
Cytotoxicity | HeLa Cells | Induces apoptosis | |
Cytotoxicity | MCF-7 Cells | Dose-dependent cytotoxicity | |
Enzyme Inhibition | Various Enzymes | Effective inhibitor |
Synthesis and Applications
The synthesis of this compound typically involves multi-step reactions that optimize yield and purity. Industrial methods may utilize continuous flow reactors to enhance production efficiency.
Potential applications include:
- Organic Synthesis : As a building block for more complex organic molecules.
- Medicinal Chemistry : Potential use in developing new antimicrobial or anticancer agents.
Properties
Molecular Formula |
C10H15ClO4 |
---|---|
Molecular Weight |
234.67 g/mol |
IUPAC Name |
methyl 2-chloro-5-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C10H15ClO4/c1-3-7-6-9(4-5-14-7)10(11,15-9)8(12)13-2/h7H,3-6H2,1-2H3 |
InChI Key |
MMCTZAXZNSHDDM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC2(CCO1)C(O2)(C(=O)OC)Cl |
Origin of Product |
United States |
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